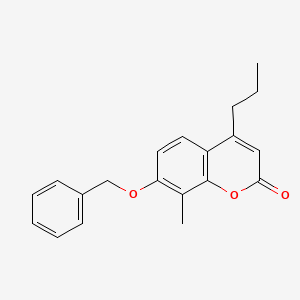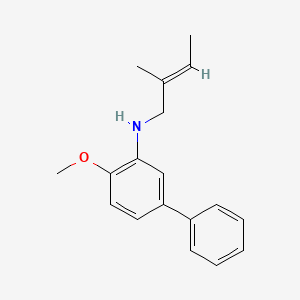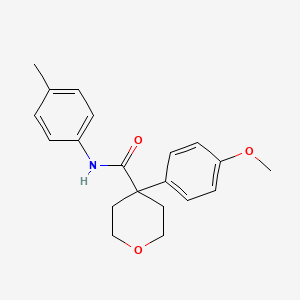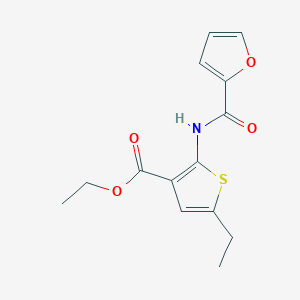![molecular formula C19H22N2O2 B5764227 N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide](/img/structure/B5764227.png)
N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA belongs to the class of organic compounds known as benzamides and is structurally similar to other benzamide derivatives, such as sulpiride and amisulpride. In
作用机制
The exact mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis. N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has also been shown to disrupt microtubule dynamics, which further contributes to its cytotoxic activity.
Biochemical and Physiological Effects:
In addition to its cytotoxic activity, N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has been shown to have other biochemical and physiological effects. Studies have shown that N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide can inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has also been shown to induce the expression of heat shock proteins, which are involved in cellular stress response.
实验室实验的优点和局限性
One advantage of using N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide in lab experiments is its broad-spectrum cytotoxic activity against different types of cancer cells. N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide also has a relatively simple synthesis method and can be easily purified. However, one limitation of using N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide is its potential toxicity to normal cells, which can limit its therapeutic applications.
未来方向
There are several future directions for research on N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide. One direction is to further elucidate its mechanism of action and identify potential targets for its cytotoxic activity. Another direction is to explore its potential therapeutic applications in combination with other anticancer agents. Additionally, research could be conducted to optimize the synthesis method of N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide and improve its yield and purity.
合成方法
The synthesis of N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide involves the reaction of 4-(4-morpholinylmethyl)aniline and 2-phenylacetyl chloride in the presence of a base catalyst. The reaction produces N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide as a white solid, which can be purified through recrystallization. The yield of N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide varies depending on the reaction conditions, but typically ranges from 60-80%.
科学研究应用
N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide exhibits cytotoxic activity against a variety of cancer cell lines, including breast, colon, and lung cancer cells. N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(14-16-4-2-1-3-5-16)20-18-8-6-17(7-9-18)15-21-10-12-23-13-11-21/h1-9H,10-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHMOJIRVMWBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5764146.png)
![4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine](/img/structure/B5764152.png)

![N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5764160.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(4-cyanobenzylidene)acetohydrazide](/img/structure/B5764187.png)

![5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5764198.png)
![4,4'-[(thioxomethylene)bis(hydrazin-2-yl-1-ylidenemethylylidene)]dibenzoic acid](/img/structure/B5764207.png)
![3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5764214.png)

![N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)


![N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B5764254.png)